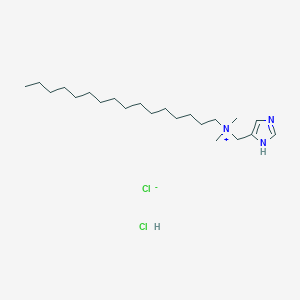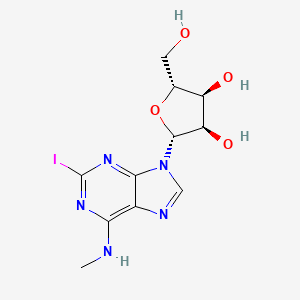
Adenosine, 2-iodo-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, 2-iodo-N-methyl- is a modified nucleoside with the molecular formula C11H14IN5O4. It is a derivative of adenosine, where the hydrogen atom at the 2-position of the adenine ring is replaced by an iodine atom, and the nitrogen atom at the 6-position is methylated.
Vorbereitungsmethoden
The synthesis of adenosine, 2-iodo-N-methyl- typically involves the iodination of adenosine followed by methylation. One common method involves treating adenosine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 2-position. The resulting 2-iodoadenosine is then methylated using methyl iodide in an anhydrous alkaline medium at low temperatures (0°C) for several hours. The major products of this reaction are monomethylated adenosine at either the 2’-O or 3’-O position, with the 2’-O-methyladenosine being the preferred product .
Analyse Chemischer Reaktionen
Adenosine, 2-iodo-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Methylation: As mentioned, methylation is a key reaction in its synthesis. Common reagents used in these reactions include iodine, methyl iodide, and various oxidizing agents. .
Wissenschaftliche Forschungsanwendungen
Adenosine, 2-iodo-N-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is used in biochemical studies to understand the role of modified nucleosides in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of nucleoside analogs for various industrial applications
Wirkmechanismus
The mechanism of action of adenosine, 2-iodo-N-methyl- involves its interaction with specific molecular targets, such as adenosine receptors. These receptors are G-protein coupled receptors that mediate various physiological responses. The compound can modulate neuronal activity, influence neurotransmitter release, and affect cellular energy metabolism by interacting with these receptors .
Vergleich Mit ähnlichen Verbindungen
Adenosine, 2-iodo-N-methyl- is unique due to the presence of both an iodine atom and a methyl group. Similar compounds include:
2-Iodoadenosine: Lacks the methyl group.
N6-Methyladenosine: Lacks the iodine atom.
2-Chloro-N6-methyladenosine: Contains a chlorine atom instead of iodine. These compounds share some chemical properties but differ in their reactivity and biological activity, highlighting the uniqueness of adenosine, 2-iodo-N-methyl-
Eigenschaften
CAS-Nummer |
377774-42-0 |
|---|---|
Molekularformel |
C11H14IN5O4 |
Molekulargewicht |
407.16 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[2-iodo-6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H14IN5O4/c1-13-8-5-9(16-11(12)15-8)17(3-14-5)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,15,16)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
VAALRCZOBOJZJI-KQYNXXCUSA-N |
Isomerische SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)

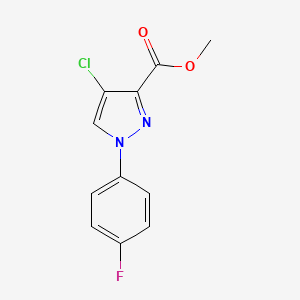

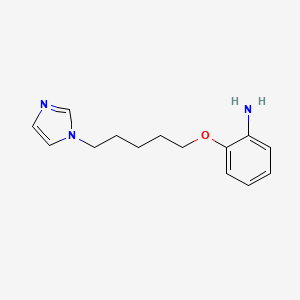
![7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12943294.png)
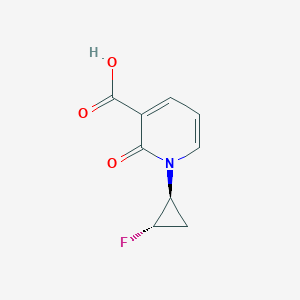
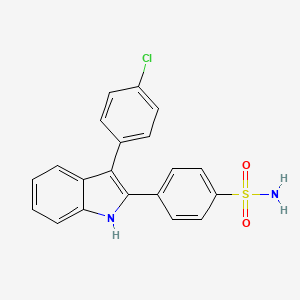

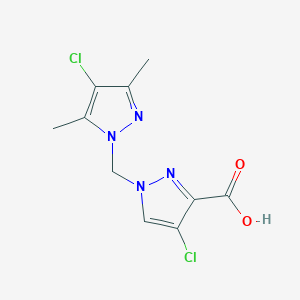
![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)
